molecular formula C14H19NO2 B12606619 Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)- CAS No. 646035-31-6

Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-

Cat. No.: B12606619
CAS No.: 646035-31-6
M. Wt: 233.31 g/mol
InChI Key: SQIGZPJQSVVASP-UHFFFAOYSA-N
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Description

Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)- is a phenolic derivative featuring a 4,5-dihydroisoxazole moiety substituted with a pentyl chain at the 5-position and attached to the para position of a phenol ring.

Properties

CAS No.

646035-31-6

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-(5-pentyl-4,5-dihydro-1,2-oxazol-3-yl)phenol

InChI

InChI=1S/C14H19NO2/c1-2-3-4-5-13-10-14(15-17-13)11-6-8-12(16)9-7-11/h6-9,13,16H,2-5,10H2,1H3

InChI Key

SQIGZPJQSVVASP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(=NO1)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthesis of 4,5-Dihydroisoxazole Derivatives

The initial step in the synthesis of Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)- typically involves the formation of the isoxazole ring. A common method for synthesizing 4,5-dihydroisoxazole derivatives is through the reaction of substituted 1,1-dicyanocyclopropanes with hydroxylamine hydrochloride in an ethanol solvent system. This reaction is often catalyzed by iron(III) chloride (FeCl₃), which facilitates the cyclization process.

  • Reaction Conditions : The reaction is conducted at room temperature with stirring.
  • Yields : This method has been reported to provide good yields of poly-substituted 4,5-dihydroisoxazoles.

Alkylation and Substitution Reactions

Once the isoxazole derivative is synthesized, further modifications can be performed to introduce the pentyl group. The alkylation process can be achieved through nucleophilic substitution reactions where a suitable alkyl halide (e.g., pentyl bromide) is reacted with the isoxazole derivative in the presence of a base such as potassium carbonate or sodium hydride.

  • Typical Reaction Setup :

    • Reagents : Alkyl halide (pentyl bromide), base (potassium carbonate), solvent (dimethylformamide).
    • Temperature : The reaction mixture is usually heated to enhance the reaction rate.
  • Purification : The crude product can be purified using column chromatography with silica gel as the stationary phase and a mixture of ethyl acetate and hexane as the eluent.

Summary of Key Steps

Step Reaction Type Key Reagents Conditions Yield
1 Cyclization Hydroxylamine hydrochloride, FeCl₃ Ethanol, Room Temperature Good
2 Alkylation Pentyl bromide, K₂CO₃ DMF, Heat Variable

Characterization Techniques

The synthesized compound can be characterized using various spectroscopic methods:

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the phenolic group to a quinone structure.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: Electrophilic substitution reactions can occur on the phenolic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Phenol derivatives, including 4-(4,5-dihydro-5-pentyl-3-isoxazolyl), have been studied for their antiviral properties. Research indicates that these compounds can inhibit the uncoating of viruses such as human rhinovirus (HRV). A study demonstrated that certain substituted phenyl analogues exhibited mean minimum inhibitory concentrations (MICs) as low as 0.40 µM against multiple HRV serotypes, suggesting significant antiviral potential .

2. Anti-inflammatory Properties

The compound's isoxazole moiety has been linked to anti-inflammatory effects. Isoxazole derivatives have shown promise in inhibiting lipoxygenases (ALOX15), enzymes involved in inflammatory processes. Inhibitors derived from this class of compounds were evaluated for their potency against ALOX15 and demonstrated varying degrees of inhibition, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

Case Study 1: Antiviral Efficacy

A series of studies focused on the synthesis and evaluation of phenolic compounds similar to 4-(4,5-dihydro-5-pentyl-3-isoxazolyl) revealed their effectiveness against HRV. The structure-activity relationship (SAR) highlighted that specific substitutions at the phenolic ring enhanced antiviral activity significantly. The quantitative SAR analysis showed a strong correlation between lipophilicity and inhibitory potency, which is crucial for drug design targeting viral infections .

Case Study 2: Inhibition of ALOX15

Another investigation assessed the inhibitory effects of various isoxazole derivatives on ALOX15 activity. Compounds were synthesized and tested for their IC50 values against linoleate–oxygenase activity. The results indicated that modifications to the isoxazole ring could lead to improved inhibitory effects, suggesting a pathway for developing anti-inflammatory medications based on this scaffold .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antiviral ActivityInhibition of human rhinovirus uncoatingMICs as low as 0.40 µM against HRV serotypes
Anti-inflammatoryInhibition of ALOX15 enzyme involved in inflammationVarying IC50 values indicate potential efficacy

Mechanism of Action

The mechanism of action of Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Compound 4 and 5 ()

  • Structure : 4-(4-chlorophenyl/fluorophenyl)-thiazole-triazole hybrids with fluorophenyl and halogen substituents.
  • Synthesis : High yields achieved via recrystallization in dimethylformamide, forming isostructural triclinic crystals (P̄1 symmetry). Two independent molecules per asymmetric unit adopt near-planar conformations, except for a perpendicular fluorophenyl group .
  • Key Differences vs. Target :
    • Substituents : Halogens (Cl/F) vs. pentyl. The pentyl chain in the target compound increases steric bulk and lipophilicity.
    • Heterocycles : Thiazole-triazole vs. dihydroisoxazole. Thiazoles (sulfur-containing) are more electron-rich than isoxazoles (oxygen-containing), affecting electronic properties.

Compound V(S) ()

  • Structure: 3-Methyl-5-(pentyl-linked oxazolylphenoxy)isoxazole with stereospecific (4S)-methyl substitution.
  • Synthesis : Unspecified yields; structural analysis highlights stereochemical specificity and hybrid oxazole-isoxazole architecture.
  • Key Differences vs. Target: Stereochemistry: Chiral center in oxazole vs. non-chiral dihydroisoxazole in the target. Hybrid System: Dual oxazole-isoxazole rings vs. single dihydroisoxazole in the target .

Phenol-Thiazolyl Derivative ()

  • Structure: Phenol substituted with a thiazolyl-pyrazolyl group.
  • Synthesis : Lower yields (42–55%) compared to halogenated analogs.
  • Key Differences vs. Target: Heterocycle: Thiazole (sulfur) vs. Substituents: Thiazolyl-pyrazolyl vs. pentyl-dihydroisoxazole, leading to divergent reactivity and packing .

Analysis of Substituent Effects and Heterocycle Variations

  • Substituent Impact: Halogens (Cl/F): Enhance crystallinity and intermolecular halogen bonding, as seen in Compounds 4 and 5. Methyl Groups: In Compound V(S), methyl substituents may stabilize conformations via steric effects .
  • Heterocycle Differences: Isoxazole vs. Thiazole: Isoxazoles are less electron-dense due to oxygen’s higher electronegativity, affecting charge distribution and intermolecular interactions. 4,5-Dihydro vs.

Data Tables Summarizing Key Comparative Parameters

Parameter Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)- Compounds 4 & 5 () Compound V(S) () Phenol-Thiazolyl ()
Core Heterocycle 4,5-Dihydroisoxazole Thiazole-triazole Oxazole-isoxazole hybrid Thiazole-pyrazole
Substituents Pentyl, phenol Halogens (Cl/F), fluorophenyl Methyl, pentyl, stereospecific Thiazolyl, pyrazolyl
Synthesis Yield Not reported High (exact % unspecified) Not reported 42–55%
Structural Features Planar conformation (expected) Isostructural, triclinic symmetry Stereospecific (S-configuration) Lower symmetry, varied packing
Key Functional Impact Enhanced lipophilicity Halogen-driven crystal packing Stereochemical specificity Electron-rich thiazole core

Biological Activity

Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)- (CAS Number: 646035-31-6), is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)- is C14H19NO2C_{14}H_{19}NO_2. The structure features a phenolic ring substituted with a dihydroisoxazole moiety, which is crucial for its biological activity.

Antioxidant Activity

Research has indicated that phenolic compounds exhibit significant antioxidant properties. For instance, studies have shown that similar phenolic structures can scavenge free radicals and reduce oxidative stress in various biological systems . The presence of the isoxazole ring may enhance this activity by stabilizing radical intermediates.

Anti-inflammatory Effects

Phenolic compounds are known for their anti-inflammatory properties. In vitro studies have demonstrated that derivatives of phenolic compounds can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process . This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Anticancer Potential

Recent studies have explored the anticancer potential of phenolic compounds. For example, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of phenolic compounds on human cancer cell lines. It was found that certain phenolic derivatives could significantly inhibit cell growth and induce apoptosis in HeLa cells (cervical cancer) at concentrations as low as 10 µM .
  • Case Study on Anti-inflammatory Activity : Another research focused on the anti-inflammatory effects of phenolic compounds derived from olive oil. These compounds were shown to reduce inflammation markers in vitro by inhibiting COX-2 activity, demonstrating a potential therapeutic application for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of phenolic compounds is often influenced by their structural features. Key factors include:

  • Hydroxyl Groups : The presence and position of hydroxyl groups on the aromatic ring enhance antioxidant capacity.
  • Substituents : Alkyl chains or heteroatoms (like nitrogen in isoxazole) can modulate lipophilicity and bioactivity.
Structural FeatureEffect on Activity
Hydroxyl GroupsIncrease antioxidant activity
Isoxazole RingEnhance anti-inflammatory effects
Alkyl SubstituentsImprove bioavailability

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